molecular formula C8H5N3O3S B067480 5-Nitrobenzothiazole-6-carboxamide CAS No. 171179-71-8

5-Nitrobenzothiazole-6-carboxamide

Cat. No. B067480
M. Wt: 223.21 g/mol
InChI Key: BDQALOGGYUFZQN-UHFFFAOYSA-N
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Description

5-Nitrobenzothiazole-6-carboxamide (NBTC) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. NBTC is a heterocyclic compound that contains a benzothiazole ring and a nitro group at position 5. The synthesis of NBTC is straightforward, and it can be obtained through several methods.

Scientific Research Applications

5-Nitrobenzothiazole-6-carboxamide has been extensively studied for its potential applications in various fields of research. One of the most significant applications of 5-Nitrobenzothiazole-6-carboxamide is its use as a fluorescent probe for the detection of metal ions. 5-Nitrobenzothiazole-6-carboxamide has been shown to selectively bind to copper(II) ions, which results in a significant increase in fluorescence intensity. This property of 5-Nitrobenzothiazole-6-carboxamide has been utilized in the development of sensors for the detection of copper(II) ions in environmental samples.
5-Nitrobenzothiazole-6-carboxamide has also been studied for its potential applications in cancer research. It has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. 5-Nitrobenzothiazole-6-carboxamide exerts its anticancer effects by inducing apoptosis and inhibiting cell proliferation.

Mechanism Of Action

The mechanism of action of 5-Nitrobenzothiazole-6-carboxamide is not fully understood. However, it is believed that 5-Nitrobenzothiazole-6-carboxamide exerts its effects by binding to specific targets in cells. In the case of its anticancer effects, 5-Nitrobenzothiazole-6-carboxamide is believed to inhibit the activity of certain enzymes that are essential for cell proliferation. In the case of its fluorescent properties, 5-Nitrobenzothiazole-6-carboxamide is believed to bind to copper(II) ions, which results in a conformational change that leads to an increase in fluorescence intensity.

Biochemical And Physiological Effects

5-Nitrobenzothiazole-6-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 5-Nitrobenzothiazole-6-carboxamide inhibits the activity of several enzymes, including carbonic anhydrase and acetylcholinesterase. 5-Nitrobenzothiazole-6-carboxamide has also been shown to inhibit the growth of several cancer cell lines.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5-Nitrobenzothiazole-6-carboxamide is its ease of synthesis. 5-Nitrobenzothiazole-6-carboxamide can be synthesized through several methods, and it is readily available in large quantities. Another advantage of 5-Nitrobenzothiazole-6-carboxamide is its fluorescent properties, which make it an ideal probe for the detection of metal ions.
One of the limitations of 5-Nitrobenzothiazole-6-carboxamide is its potential toxicity. 5-Nitrobenzothiazole-6-carboxamide has been shown to have cytotoxic effects on certain cell lines, and its toxicity needs to be further studied. Another limitation of 5-Nitrobenzothiazole-6-carboxamide is its limited selectivity for certain targets. 5-Nitrobenzothiazole-6-carboxamide has been shown to bind to several targets, which may limit its specificity for certain applications.

Future Directions

There are several future directions for the research on 5-Nitrobenzothiazole-6-carboxamide. One of the most significant directions is the development of sensors for the detection of other metal ions. 5-Nitrobenzothiazole-6-carboxamide has been shown to selectively bind to copper(II) ions, and its properties need to be further studied for the detection of other metal ions.
Another future direction is the development of more selective inhibitors of certain enzymes. 5-Nitrobenzothiazole-6-carboxamide has been shown to inhibit the activity of several enzymes, and its properties need to be further studied for the development of more selective inhibitors.
Conclusion:
5-Nitrobenzothiazole-6-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. 5-Nitrobenzothiazole-6-carboxamide can be synthesized through several methods, and it has been extensively studied for its potential applications in the detection of metal ions and cancer research. 5-Nitrobenzothiazole-6-carboxamide exerts its effects by binding to specific targets in cells, and its properties need to be further studied for the development of more selective inhibitors and sensors.

Synthesis Methods

5-Nitrobenzothiazole-6-carboxamide can be synthesized through several methods. One of the most common methods is the reaction of 5-nitro-2-aminobenzothiazole with ethyl chloroformate in the presence of a base. The reaction yields 5-Nitrobenzothiazole-6-carboxamide as a white crystalline powder with a yield of around 80%. Another method involves the reaction of 5-nitro-2-aminobenzothiazole with phosgene in the presence of a base, which yields 5-Nitrobenzothiazole-6-carboxamide with a yield of around 70%.

properties

CAS RN

171179-71-8

Product Name

5-Nitrobenzothiazole-6-carboxamide

Molecular Formula

C8H5N3O3S

Molecular Weight

223.21 g/mol

IUPAC Name

5-nitro-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C8H5N3O3S/c9-8(12)4-1-7-5(10-3-15-7)2-6(4)11(13)14/h1-3H,(H2,9,12)

InChI Key

BDQALOGGYUFZQN-UHFFFAOYSA-N

SMILES

C1=C(C(=CC2=C1SC=N2)[N+](=O)[O-])C(=O)N

Canonical SMILES

C1=C(C(=CC2=C1SC=N2)[N+](=O)[O-])C(=O)N

synonyms

6-Benzothiazolecarboxamide,5-nitro-(9CI)

Origin of Product

United States

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